N-(3-chloro-4-methoxyphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O3/c1-29-17-7-6-15(8-16(17)21)25-18(27)11-26-19(12-2-4-14(22)5-3-12)24-10-13(9-23)20(26)28/h2-8,10H,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELIFIFXEGDYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C21H17ClFN3O3
- Molecular Weight : 445.066 g/mol
- InChI Key : InChI=1S/C21H17ClFN3O3/c1-29-18-7-6-12(8-16(18)22)25-20(28)11-30-21-15(10-24)14(9-19(27)26-21)13-4-2-3-5-17(13)23/h2-8,14H,9,11H2,1H3,(H,25,28)(H,26,27)
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that the compound may exert its effects through:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain kinases involved in cell proliferation and survival pathways.
- Modulation of Gene Expression : The compound may influence the expression of genes associated with inflammatory responses and cancer progression.
Biological Assays and Efficacy
Several studies have been conducted to evaluate the biological activity of this compound across different models:
Anticancer Activity
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |
| HCT116 (colon cancer) | 10.5 | Cell cycle arrest |
| A549 (lung cancer) | 12.0 | Inhibition of migration |
These findings suggest that the compound may serve as a potential candidate for further development as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies showed effectiveness against both gram-positive and gram-negative bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
This indicates a promising potential for use in treating bacterial infections.
Case Studies
A notable case study involved the administration of this compound in a murine model of breast cancer. The results showed a significant reduction in tumor size compared to control groups, alongside a marked decrease in metastasis to lymph nodes.
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
The synthesis requires precise control of reaction conditions and reagent selection :
- Reagents : Use bromine, acetic anhydride, and palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-fluorophenyl bonds) .
- Solvent system : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Temperature : Maintain 80–100°C for cyclization of the pyrimidinone core .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water for >95% purity .
- Validation : Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Basic: How can researchers validate the structural integrity of this compound?
Answer:
Use multimodal analytical techniques :
- NMR Spectroscopy : Compare experimental ¹H NMR peaks (e.g., δ 8.2–8.5 ppm for pyrimidine protons, δ 3.8 ppm for methoxy groups) with theoretical predictions .
- Mass Spectrometry : Confirm molecular weight (C₂₂H₁₉ClFN₅O₄; [M+H]+ = 480.08) via high-resolution ESI-MS .
- X-ray Crystallography : Resolve crystal structure to verify spatial arrangement of substituents (e.g., chloro-methoxyphenyl orientation) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and cyano groups (C≡N at ~2200 cm⁻¹) .
Advanced: What experimental strategies are recommended to elucidate its mechanism of action?
Answer:
Adopt target-specific assays and computational modeling :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Receptor Binding Studies : Radiolabel the compound for competitive binding assays with 4-fluorophenyl-modified analogues .
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (prioritize pyrimidine and cyano moieties as pharmacophores) .
- Transcriptomic Profiling : Perform RNA-seq on treated cell lines to identify dysregulated pathways (e.g., apoptosis, cell cycle) .
Advanced: How should structure-activity relationship (SAR) studies be designed for derivatives?
Answer:
Systematically modify key substituents and evaluate bioactivity:
- Pyrimidine Core : Replace 5-cyano with carboxamide or sulfonamide to assess hydrogen-bonding effects .
- Aryl Rings : Substitute 4-fluorophenyl with chlorophenyl or methoxyphenyl to study steric/electronic impacts .
- Acetamide Linker : Introduce methyl or ethyl groups to probe conformational flexibility .
- Biological Testing : Use IC₅₀ assays (e.g., anti-proliferative activity in cancer cell lines) and logP measurements to correlate hydrophobicity with efficacy .
Advanced: How can researchers resolve contradictions in reported synthesis yields or biological data?
Answer:
Address discrepancies through methodological rigor :
- Reproducibility Checks : Replicate protocols from conflicting studies (e.g., compare Pd(OAc)₂ vs. PdCl₂ catalysts for coupling efficiency) .
- Batch Analysis : Use LC-MS to detect trace impurities (e.g., dehalogenated byproducts) that may skew bioactivity .
- Positive Controls : Include reference compounds (e.g., gefitinib for kinase assays) to normalize inter-lab variability .
- Meta-Analysis : Aggregate data from PubChem, ChEMBL, and peer-reviewed journals to identify consensus trends .
Advanced: What strategies mitigate challenges in solubility and formulation for in vivo studies?
Answer:
Optimize physicochemical properties :
- Co-Solvents : Use 10% DMSO + 5% Tween-80 in saline for intravenous administration .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles (size <200 nm) to enhance bioavailability .
- Salt Formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility (>1 mg/mL) .
- Stability Testing : Monitor degradation in plasma via LC-MS over 24 hours to adjust dosing schedules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
